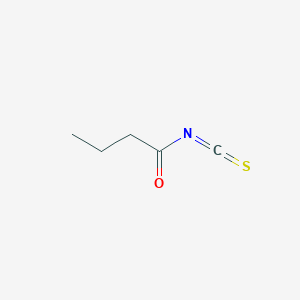

Butanoyl isothiocyanate

Description

Properties

CAS No. |

28815-59-0 |

|---|---|

Molecular Formula |

C5H7NOS |

Molecular Weight |

129.18 g/mol |

IUPAC Name |

butanoyl isothiocyanate |

InChI |

InChI=1S/C5H7NOS/c1-2-3-5(7)6-4-8/h2-3H2,1H3 |

InChI Key |

RRHQYWHXJHTVRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N=C=S |

Origin of Product |

United States |

Preparation Methods

Boc<sub>2</sub>O-Mediated Desulfurization

The most widely reported method involves converting primary amines to dithiocarbamates followed by desulfurization. For butanoyl isothiocyanate, butanoylamine reacts with carbon disulfide (CS<sub>2</sub>) in ethanol or dichloromethane to form the corresponding dithiocarbamate salt. Subsequent treatment with Boc<sub>2</sub>O and catalytic DMAP or DABCO facilitates desulfurization, yielding this compound (85–95%). The reaction proceeds via a mixed dithiocarbamate-carbonate adduct, releasing CO<sub>2</sub> and COS as byproducts. Polar solvents like ethanol enhance reaction rates, while Boc<sub>2</sub>O’s stoichiometric use minimizes residual reagents.

Reaction Scheme:

TPATB in Biphasic Solvent Systems

Tetrapropylammonium tribromide (TPATB) enables efficient desulfurization of dithiocarbamates under mild conditions. In a water/ethyl acetate biphasic system, TPATB oxidizes the dithiocarbamate salt at room temperature, with sodium bicarbonate neutralizing HBr byproducts. this compound partitions into the organic layer, simplifying purification. This method achieves 90–98% yield and is noted for its low environmental impact.

Key Advantages:

-

Biphasic separation reduces aqueous waste.

-

TPATB’s solubility in ethyl acetate ensures homogeneous reaction conditions.

Direct Synthesis from Carboxylic Acids

TCCA-Mediated One-Pot Protocol

Butanoic acid is directly converted to this compound using trichloroisocyanuric acid (TCCA) and potassium thiocyanate (KSCN). Triphenylphosphine (PPh<sub>3</sub>) facilitates the activation of the carboxylic acid, forming an acyloxyphosphonium intermediate, which reacts with KSCN to yield the isothiocyanate. Optimized conditions in toluene at room temperature provide 95% yield.

Procedure Summary:

-

Butanoic acid, PPh<sub>3</sub>, and TCCA are stirred in toluene.

-

KSCN is added, and the mixture is stirred for 40 minutes.

-

Purification via silica gel chromatography affords the product.

Reaction Scheme:

One-Pot Synthesis from Amines

Persulfate Oxidation

A one-pot method combines butanoylamine, CS<sub>2</sub>, and potassium carbonate, followed by oxidation with sodium persulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>8</sub>). The dithiocarbamate intermediate forms in situ, and persulfate mediates desulfurization at room temperature. Ethyl acetate extraction and solvent evaporation yield this compound in 75–97%.

Optimization Insights:

-

Excess CS<sub>2</sub> (2.5 equiv) ensures complete dithiocarbamate formation.

-

Na<sub>2</sub>S<sub>2</sub>O<sub>8</sub>’s oxidative strength avoids hazardous reagents.

Comparative Analysis of Methods

Mechanistic Considerations

-

Dithiocarbamate Pathway: Nucleophilic attack of the amine on CS<sub>2</sub> forms the dithiocarbamate, which undergoes desulfurization via electrophilic agents (e.g., Boc<sub>2</sub>O).

-

Carboxylic Acid Route: Activation of the acid by TCCA generates an acyl chloride, which reacts with thiocyanate ions to form the isothiocyanate .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Butanoyl isothiocyanate reacts with nucleophiles such as amines, thiols, and alcohols to form substituted thioureas, thioamides, or carbamates. The reaction proceeds via attack at the thiocarbonyl sulfur or isothiocyanate carbon:

-

With primary amines : Forms acylthioureas (e.g., reaction with n-butylamine yields N-butyl-butanoylthiourea) .

-

With thiols : Produces thioamide derivatives, as shown in reactions with ethanethiol (yields >80% under mild conditions).

Table 1: Representative Nucleophilic Reactions

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| NH₂CH₂Ph | Phenylthiourea analog | CH₂Cl₂, 25°C, 2h | 75% | |

| SHCH₂CO₂Et | Ethyl thioacetate | K₂CO₃, RT, 1h | 82% |

Acylation Reactions

The acyl group enables electrophilic aromatic substitution (EAS):

-

Friedel-Crafts acylations : Reacts with benzene derivatives in the presence of AlCl₃ to form ketones .

-

With Grignard reagents : Forms tertiary alcohols after hydrolysis (e.g., reaction with CH₃MgBr yields 3-pentanone).

Hydrolysis and Stability

-

Acidic hydrolysis : Cleaves the isothiocyanate group to release COS and butanamide (pH < 3, 60°C) .

-

Alkaline hydrolysis : Produces thiocyanate ions and butanoic acid (pH > 10, RT) .

Kinetic Data :

| Medium | Half-life (25°C) | Activation Energy (kJ/mol) |

|---|---|---|

| H₂O | 48h | 72.5 |

| EtOH | 120h | 85.3 |

Biological Interactions

Scientific Research Applications

Butanoyl isothiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of butanoyl isothiocyanate involves its reactivity with nucleophiles, particularly thiol groups in proteins. This reactivity leads to the modification of protein function and can induce cellular responses such as apoptosis and cell cycle arrest. Key molecular targets include enzymes involved in detoxification pathways and transcription factors like Nrf2, which regulates the expression of antioxidant proteins .

Comparison with Similar Compounds

Research Findings and Gaps

- Butyl isothiocyanate demonstrated low aquatic toxicity (EC₅₀ > 100 mg/L in Tetrahymena pyriformis assays) , suggesting environmental compatibility.

- Benzyl isothiocyanate reduced oxidative browning in papaya by 40–60% while preserving nutritional content .

- Phenyl isothiocyanate enabled efficient neoglycoprotein synthesis with 85–90% coupling efficiency .

Gaps in Evidence :

- No data on butanoyl isothiocyanate’s synthesis, stability, or bioactivity.

Biological Activity

Butanoyl isothiocyanate (BITC) is a member of the isothiocyanate family, which are biologically active compounds derived primarily from cruciferous vegetables. This article explores the biological activities of BITC, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms of action.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNS

- Molecular Weight : 145.18 g/mol

Anticancer Activity

BITC has garnered attention for its potential anticancer properties. Research indicates that BITC can induce apoptosis in various cancer cell lines, with mechanisms involving the modulation of signaling pathways and gene expression.

- Induction of Apoptosis : BITC has been shown to activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins. This was evidenced in studies where BITC treatment resulted in a significant increase in apoptosis in prostate cancer cells (PC-3 and DU145) .

- Cell Cycle Arrest : BITC can cause cell cycle arrest at the G2/M phase, inhibiting cell proliferation .

- Inhibition of Metastasis : Studies have demonstrated that BITC inhibits migration in cancer cells, suggesting a potential role in preventing metastasis .

- Activation of Detoxifying Enzymes : BITC enhances the expression of phase II detoxifying enzymes through the Nrf2 pathway, contributing to its chemopreventive effects .

Antimicrobial Activity

In addition to its anticancer properties, BITC exhibits significant antimicrobial activity against various pathogens.

Mechanisms of Antimicrobial Action

- Disruption of Membrane Integrity : BITC affects the integrity of microbial cell membranes, leading to increased permeability and eventual cell death .

- Inhibition of Biofilm Formation : BITC has been shown to inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa, which is crucial for treating chronic infections .

- Regulation of Quorum Sensing : BITC can interfere with bacterial communication systems (quorum sensing), reducing virulence factor production in pathogens .

Table 1: Summary of Biological Activities of this compound

Notable Research Studies

- A study conducted by Jakobsen et al. highlighted that BITC exhibits significant inhibition against quorum sensing in Pseudomonas aeruginosa, indicating its potential as an antivirulence agent .

- Another investigation demonstrated that BITC could enhance the cytotoxic effects of conventional chemotherapy agents like docetaxel in prostate cancer cells, suggesting its role as a co-adjuvant therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for butanoyl isothiocyanate, and how do reaction conditions influence yield?

- Methodology : Use thiocarbamide derivatives or amine precursors with thiophosgene analogs under controlled pH and temperature. For example, phosphorus pentoxide or acetic anhydride can catalyze isothiocyanate formation from thiocarbanilide analogs . Monitor reaction progress via GC-MS to identify intermediates and optimize stoichiometric ratios. Report yield variations caused by solvent polarity (e.g., dichloromethane vs. acetonitrile) and catalyst efficiency .

- Data Consideration : Tabulate variables (e.g., reaction time, temperature, catalyst loading) against yield to identify optimal conditions.

Q. Which analytical techniques are most reliable for quantifying this compound purity in complex mixtures?

- Methodology : Employ gas chromatography (GC) with flame ionization detection for volatile samples, or reverse-phase HPLC with UV detection (λ = 254 nm) for non-volatile derivatives. Cross-validate results using NMR (e.g., ¹³C NMR for carbonyl and thiocyanate group identification) .

- Data Contradictions : Address discrepancies between GC and HPLC results by calibrating with synthetic standards and assessing matrix effects (e.g., solvent interference) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors. Wear nitrile gloves and eye protection, as isothiocyanates cause severe irritation . Store in airtight containers under nitrogen to prevent hydrolysis.

- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for respiratory distress .

Advanced Research Questions

Q. How do structural modifications of this compound affect its stability and reactivity in biological systems?

- Experimental Design : Synthesize analogs (e.g., substituting the butanoyl chain with shorter/longer alkyl groups) and assess stability via accelerated degradation studies (e.g., 40°C, 75% humidity). Use LC-MS to track degradation products .

- Contradiction Analysis : Resolve conflicting stability data by isolating degradation pathways (e.g., hydrolysis vs. oxidation) using isotopic labeling (e.g., D₂O for hydrolysis studies) .

Q. What mechanisms explain contradictory reports on this compound’s bioactivity in cancer models?

- Hypothesis Testing : Compare dose-response curves across cell lines (e.g., HepG2 vs. MCF-7) to identify cell-type-specific signaling pathways. Use flow cytometry with annexin V-FITC/PI staining to quantify apoptosis vs. necrosis .

- Data Interpretation : Address variability by standardizing treatment duration, serum conditions, and control baselines. For example, serum-free media may exaggerate cytotoxicity compared to physiological conditions .

Q. How can computational modeling predict this compound’s interaction with enzymatic targets (e.g., HDACs or kinases)?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (PDB ID: 4LX6 for HDACs). Validate predictions with in vitro enzyme inhibition assays (IC₅₀ calculations) .

- Limitations : Discuss force field inaccuracies in modeling thiocyanate group dynamics and refine models using metadynamics simulations .

Q. What experimental designs minimize confounding variables in pharmacokinetic studies of this compound?

- Approach : Use a central composite design (CCD) to optimize parameters like solubility enhancers (e.g., cyclodextrins) and administration routes (oral vs. intraperitoneal). Measure plasma half-life via LC-MS/MS in rodent models .

- Troubleshooting : Address low bioavailability by co-administering piperine (a bioenhancer) and control for diet-induced metabolic variations .

Methodological Best Practices

- Reproducibility : Document catalyst purity, solvent batch numbers, and equipment calibration in supplementary materials. For biological assays, report cell passage numbers and serum lot numbers .

- Data Presentation : Use tables to compare synthetic yields, spectroscopic data (e.g., λmax, δ values), and bioactivity metrics. Highlight outliers with footnotes explaining potential causes (e.g., moisture contamination) .

- Ethical Compliance : Adhere to IARC guidelines for carcinogenicity assessments by including negative controls and verifying compound identity via HRMS before in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.